![molecular formula C13H24N2O2 B2666823 tert-butyl N-{8-azabicyclo[3.2.1]octan-3-ylmethyl}carbamate CAS No. 455267-38-6](/img/structure/B2666823.png)
tert-butyl N-{8-azabicyclo[3.2.1]octan-3-ylmethyl}carbamate
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Description
The compound “tert-butyl N-{8-azabicyclo[3.2.1]octan-3-ylmethyl}carbamate” is a chemical compound that contains an 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane, also known as tert-butyl N-{8-azabicyclo[3.2.1]octan-3-ylmethyl}carbamate:
Pharmaceutical Development
exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique bicyclic structure makes it a key building block in the development of drugs targeting neurological disorders, including Alzheimer’s disease and other neurodegenerative conditions . The compound’s ability to interact with specific receptors in the brain is crucial for designing effective treatments.
Synthetic Organic Chemistry
This compound is extensively used in synthetic organic chemistry due to its stable and versatile structure. It serves as a precursor for the synthesis of complex molecules, including tropane alkaloids, which have significant biological activities . The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is particularly important for creating stereochemically pure compounds used in various chemical reactions.
Medicinal Chemistry
In medicinal chemistry, tert-butyl N-{8-azabicyclo[3.2.1]octan-3-ylmethyl}carbamate is utilized for the development of novel therapeutic agents. Its incorporation into drug molecules can enhance their pharmacokinetic properties, such as bioavailability and metabolic stability . This makes it a valuable component in the design of drugs with improved efficacy and reduced side effects.
Neuropharmacology
The compound’s structure allows it to be used in neuropharmacological research, particularly in studying the mechanisms of neurotransmission and receptor interactions. It is often employed in the synthesis of ligands for nicotinic acetylcholine receptors, which are implicated in various neurological disorders . This application is crucial for developing new treatments for conditions like schizophrenia and addiction.
Chemical Biology
In chemical biology, exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane is used as a probe to study biological processes at the molecular level. Its ability to form stable complexes with biomolecules makes it an excellent tool for investigating protein-ligand interactions and enzyme mechanisms . This application is essential for understanding the fundamental aspects of cellular function and disease pathology.
Material Science
The compound’s unique structural properties are also explored in material science. It can be used to create novel polymers and materials with specific mechanical and chemical properties . These materials have potential applications in various industries, including electronics, coatings, and biomedical devices.
Nematicidal Activity
Research has shown that derivatives of tert-butyl N-{8-azabicyclo[3.2.1]octan-3-ylmethyl}carbamate exhibit nematicidal activity, making them useful in agricultural science . These compounds can be developed into effective pesticides for controlling nematode infestations in crops, thereby improving agricultural productivity and sustainability.
Bioconjugation
In bioconjugation, this compound is used to link biomolecules to various probes and labels. Its stable and reactive nature allows for the efficient conjugation of proteins, peptides, and other biomolecules . This application is vital for developing diagnostic tools and therapeutic agents in biotechnology and medical research.
properties
IUPAC Name |
tert-butyl N-(8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-8-9-6-10-4-5-11(7-9)15-10/h9-11,15H,4-8H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVQNCGGFFBHEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2CCC(C1)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{8-azabicyclo[3.2.1]octan-3-ylmethyl}carbamate |
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